molecular formula C7H14ClN3O2 B1421164 N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride CAS No. 1185017-46-2

N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride

Cat. No. B1421164
M. Wt: 207.66 g/mol
InChI Key: SMPQGAUCXROLMW-UHFFFAOYSA-N
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Description

“N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride” is a chemical compound with the CAS Number: 1185017-46-2 . It has a molecular weight of 207.66 and its IUPAC name is N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O2.ClH/c1-3-8-4-7-9-6(5-11-2)10-12-7;/h8H,3-5H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Chemical Reactions and Synthesis

N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride is involved in complex chemical reactions and synthesis processes. For instance, Jäger et al. (2002) explored a ring-fission/C–C bond cleavage reaction using related compounds, highlighting the reactivity of similar molecular structures in creating new compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).

DNA Binding and Nuclease Activity

Research by Kumar et al. (2012) on Cu(II) complexes with tridentate ligands, including structures similar to N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride, demonstrated significant DNA binding and nuclease activities. This suggests potential applications in genetic studies and therapeutic interventions (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Anticonvulsant Activity

The compound and its derivatives have been investigated for their anticonvulsant properties. Rajak et al. (2010) synthesized novel derivatives based on the 1,3,4-oxadiazole structure and evaluated their anticonvulsant activities. This underscores the compound's potential application in pharmaceutical research for treating seizures (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010).

Antimicrobial and Antitumor Activity

Studies have shown the antimicrobial and antitumor potential of derivatives of N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride. For example, research by Kaya et al. (2017) demonstrated the synthesis of derivatives with significant antimicrobial and antitumor activities, suggesting applications in developing new chemotherapeutic agents (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).

Catalyst in Organic Reactions

Compounds structurally related to N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride have been used as catalysts in organic reactions. Zulu et al. (2020) discussed the use of similar compounds in the methoxycarbonylation of olefins, showcasing their role in facilitating specific chemical transformations (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Nematocidal Activity

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. This research indicates potential agricultural applications, particularly in pest control (Liu, Wang, Zhou, & Gan, 2022).

Scientific Research Applications of N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine Hydrochloride

1. Chemical Reactions and Structural Analysis

  • A study investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to the formation of tertiary amines and ring fission of the oxadiazole system under certain conditions (Jäger et al., 2002).
  • Research on the crystal structure of compounds related to N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride showed that the plane of the oxadiazole ring forms a small dihedral angle with directly bonded benzene rings, indicating a specific spatial arrangement (Wang et al., 2005).

2. Antimicrobial and Antioxidant Activities

  • Oxadiazole derivatives demonstrated potent antimicrobial and antioxidant activities, with specific compounds showing significant hydrogen peroxide scavenging activity (Malhotra et al., 2013).

3. Nematocidal Activities

  • Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group were synthesized, exhibiting good nematocidal activity against certain nematodes, making them promising lead compounds for nematicide development (Liu et al., 2022).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c1-3-8-4-7-9-6(5-11-2)10-12-7;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPQGAUCXROLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NO1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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